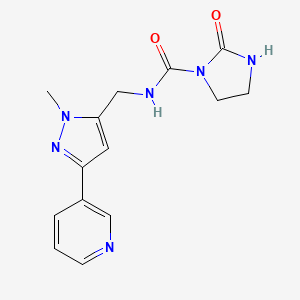

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, and an imidazolidine ring. These rings are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyridine and pyrazole rings are aromatic and planar, while the imidazolidine ring is non-aromatic and can adopt different conformations .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyridine and pyrazole rings, which can act as nucleophiles in reactions with electrophiles. The imidazolidine ring might also undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and pyrazole rings might make the compound relatively polar and capable of forming hydrogen bonds .科学的研究の応用

Antibacterial and Antifungal Activities

One area of application is in the development of new antibacterial and antifungal agents. Compounds structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide have shown promising antibacterial and antifungal activities. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and demonstrated moderate to good activity against various Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011). Similarly, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown antifungal activities against several phytopathogenic fungi, offering a potential pathway for agricultural applications (Wu et al., 2012).

DNA Interaction Studies

Compounds with a similar structural framework have been utilized in studying interactions with DNA, providing insights into the design of new therapeutic agents. For instance, peptides designed to bind in the minor groove of DNA sequences have shed light on the molecular basis of DNA recognition, with implications for drug design targeting specific genetic sequences (Wade, Mrksich, & Dervan, 1992).

Luminescence and Binding Characteristics

The synthesis and luminescence properties of novel pyridine derivative ligands and their complexes with lanthanides like Eu(III) and Tb(III) have been explored. These studies have implications for the development of new materials with potential applications in sensing, imaging, and lighting. The binding characteristics of these ligands with proteins such as bovine serum albumin (BSA) also provide a foundation for understanding their pharmacological potential (Tang, Tang, & Tang, 2011).

Synthesis and Stereochemical Analysis

The synthesis and structural investigation of diastereomeric compounds related to this compound have provided valuable insights into stereochemical properties and molecular interactions. These studies contribute to the field of medicinal chemistry by elucidating the relationships between structure, stereochemistry, and biological activity (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).

Anticancer and Anti-HIV Activity

Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-HIV activities, demonstrating the versatility of this chemical scaffold in the development of new therapeutic agents. These compounds have shown efficacy against various cancer cell lines and HIV strains, highlighting their potential as leads for the development of new treatments (Rahmouni et al., 2016).

作用機序

Target of action

The compound contains a pyrazole and an imidazole ring. Compounds containing these structures are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .

Biochemical pathways

Again, the specific pathways affected would depend on the compound’s targets. Pyrazole and imidazole derivatives have been found to impact a wide range of pathways, including those involved in inflammation, cancer, and infectious diseases .

将来の方向性

特性

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-19-11(7-12(18-19)10-3-2-4-15-8-10)9-17-14(22)20-6-5-16-13(20)21/h2-4,7-8H,5-6,9H2,1H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQRUJWANXSGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)

![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)

![3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2966151.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)

![ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2966155.png)

![6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2966158.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)